5-Methoxysalicylic Acid

Description

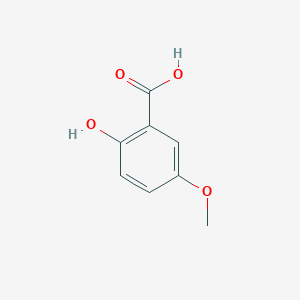

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZIWIAOVZOBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25832-71-7 (hydrochloride salt) | |

| Record name | 5-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0062551 | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9 mg/mL | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2612-02-4 | |

| Record name | 5-Methoxysalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acid5-methoxysalicylic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 146 °C | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Methoxysalicylic Acid: A Technical Guide for Researchers

CAS Number: 2612-02-4 Molecular Weight: 168.15 g/mol

This technical guide provides an in-depth overview of 5-Methoxysalicylic acid (5-MeO-SA), a phenolic compound with potential applications in research and drug development. This document collates its fundamental physicochemical properties, explores its potential biological activities based on existing literature for related compounds, and offers generalized experimental protocols for its investigation.

Physicochemical Properties

This compound is a derivative of salicylic acid, characterized by a methoxy group at the 5-position of the benzene ring. Its core properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2612-02-4 | [1][2][3] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| IUPAC Name | 2-Hydroxy-5-methoxybenzoic acid | [1] |

| Synonyms | 5-MeO-SA, 2-Hydroxy-5-methoxybenzoic acid | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 142-145 °C | |

| Solubility | Soluble in DMSO, ethanol, and methanol. Limited solubility in water. |

Potential Biological Activities and Signaling Pathways

While specific in-depth studies on the signaling pathways modulated by this compound are limited, research on structurally related salicylic acid derivatives, such as 5-Aminosalicylic acid and benzoylsalicylic acid, suggests potential anti-inflammatory and antimicrobial activities. These activities are often mediated through the modulation of key signaling cascades.

Anti-inflammatory Activity

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects. The potential mechanisms for this compound could involve the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized NF-κB Signaling Inhibition:

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex, which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Hypothesized MAPK Signaling Inhibition:

The MAPK signaling cascade, including pathways like p38 and JNK, is also crucial in the inflammatory response. Studies on related compounds suggest that this compound could potentially inhibit the phosphorylation of key kinases in these pathways, thereby reducing the expression of inflammatory mediators.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. The proposed mechanism for this compound could involve the disruption of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.

In Vitro Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

This protocol outlines a method to assess the anti-inflammatory effects of 5-MeO-SA on lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Treatment:

-

Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite standard curve.

3. Cytokine Analysis (ELISA):

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins:

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, total p65, total p38).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Activity Assay

This section provides a general workflow for evaluating the antimicrobial potential of this compound.

1. Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

2. Time-Kill Assay:

-

Inoculate a flask containing broth medium with the test microorganism.

-

Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

-

Incubate the flasks under appropriate conditions.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar plates.

-

After incubation, count the number of colonies to determine the viable cell count (CFU/mL).

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare different concentrations of this compound in methanol.

-

Add 1 mL of each concentration to 2 mL of a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the scavenging activity as a percentage of the decrease in absorbance of the DPPH solution.

2. Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

Conclusion

This compound is a compound of interest for further investigation, particularly in the areas of inflammation and microbiology. The information and protocols provided in this guide serve as a foundation for researchers to explore its therapeutic potential and elucidate its mechanisms of action. Further studies are warranted to confirm the hypothesized biological activities and to establish a comprehensive profile of this molecule.

References

Solubility Profile of 5-Methoxysalicylic Acid in Common Laboratory Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 5-Methoxysalicylic acid in various common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes available quantitative data, outlines typical experimental protocols for solubility determination, and presents visual workflows for clarity.

Quantitative Solubility Data

The solubility of this compound varies across different solvents, reflecting its chemical structure which includes both a polar carboxylic acid group and a less polar methoxy-substituted benzene ring. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 1.7 g/L | 10 °C | [1] |

| 3.38 g/L | Not Specified | [2] | |

| 9 mg/mL | Not Specified | [3][4] | |

| Insoluble | Not Specified | [5] | |

| Dimethyl Sulfoxide (DMSO) | 34 mg/mL | 25 °C | [6][7] |

| ≥31.2 mg/mL | Not Specified | [5] | |

| 100 mg/mL | Not Specified | [8] | |

| Slightly Soluble | Not Specified | [1] | |

| Ethanol (EtOH) | ≥26.5 mg/mL | Not Specified | [5] |

| Methanol | Slightly Soluble | Not Specified | [1] |

Note: Discrepancies in reported values can arise from variations in experimental conditions, such as temperature and pH, as well as the purity of the compound and solvents used.[6]

Experimental Protocols for Solubility Determination

While specific experimental details for this compound are not extensively published, a general and reliable method for determining the solubility of an organic acid in a given solvent involves the equilibrium solubility method.

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. For finer suspensions, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid material.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/mL or g/L.

Visualizations: Workflows and Applications

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental procedure for determining the solubility of a chemical compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. Showing Compound this compound (FDB011959) - FooDB [foodb.ca]

- 3. This compound | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

5-Methoxysalicylic Acid: A Versatile Matrix for MALDI Mass Spectrometry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-methoxysalicylic acid (5-MSA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It details the ultraviolet (UV) absorbance characteristics of 5-MSA, crucial for its function as a MALDI matrix, and provides detailed experimental protocols for its application in the analysis of proteins, peptides, and oligonucleotides.

Introduction to this compound in MALDI

This compound is a highly effective matrix for MALDI mass spectrometry, particularly valued for its strong absorbance in the UV region, which aligns well with the nitrogen lasers commonly used in MALDI instruments (337 nm). The introduction of a methoxy group to the salicylic acid structure significantly enhances its UV absorption, leading to improved sensitivity in mass spectrometric analysis.[1]

5-MSA is utilized in two primary formulations: as a component of the "super DHB" matrix for the analysis of proteins and glycans, and in combination with spermine for the analysis of oligonucleotides. The "super DHB" matrix, a mixture of 2,5-dihydroxybenzoic acid (DHB) and 5-MSA, offers reduced fragmentation and enhanced signal intensity for a range of analytes.[2][3] For oligonucleotide analysis, the 5-MSA/spermine matrix is particularly advantageous, as it minimizes fragmentation and the formation of alkali ion adducts, leading to cleaner and more easily interpretable mass spectra.[4][5][6]

UV Absorbance Characteristics

The efficiency of a MALDI matrix is heavily dependent on its ability to absorb the laser energy at the specific wavelength of the instrument's laser. The UV-Visible spectrum of this compound demonstrates its suitability for use with nitrogen lasers operating at 337 nm.

Quantitative UV Absorbance Data

The following table summarizes the key UV absorbance characteristics of this compound in an aqueous solution.

| Parameter | Value | Wavelength (nm) | Concentration (M) | Solvent |

| Absorbance (A) | ~0.8 | 328 | 2.0 x 10⁻⁵ | Aqueous |

| λmax | 328 nm | - | 2.0 x 10⁻⁵ | Aqueous |

Data extracted from the UV-visible spectrum presented in "this compound and Spermine: A New Matrix for the Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Oligonucleotides"[4].

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful MALDI-MS analysis. This section provides step-by-step methodologies for the preparation and use of 5-MSA-based matrices for different classes of analytes.

"Super DHB" Matrix for Proteins and Glycans

The "super DHB" matrix is a widely used mixture of DHB and 5-MSA, typically in a 9:1 (w/w) ratio, that enhances the analysis of proteins and glycans.

Materials:

-

2,5-Dihydroxybenzoic acid (DHB)

-

This compound (5-MSA)

-

Acetonitrile (ACN)

-

Ultrapure water

-

Trifluoroacetic acid (TFA)

-

Analyte sample (protein or glycan)

Procedure:

-

Matrix Solution Preparation:

-

Prepare a stock solution of "super DHB" by mixing DHB and 5-MSA in a 9:1 weight-to-weight ratio.

-

Dissolve the "super DHB" mixture in a solvent of 20% acetonitrile in water containing 0.1% trifluoroacetic acid to a final concentration of 10 mg/mL.[7]

-

Vortex the solution thoroughly to ensure complete dissolution.

-

-

Sample Preparation (Dried-Droplet Method):

-

Mix the analyte solution and the "super DHB" matrix solution in a 1:1 (v/v) ratio.

-

Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.

-

-

Data Acquisition:

-

Insert the MALDI target into the mass spectrometer.

-

Acquire mass spectra using a nitrogen laser at 337 nm in the appropriate ion mode (positive or negative) for the analyte of interest.

-

References

- 1. This compound | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound and spermine: a new matrix for the matrix-assisted laser desorption/ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rib.okayama-u.ac.jp [rib.okayama-u.ac.jp]

The Core Mechanism of 5-Methoxysalicylic Acid as a MALDI Matrix: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone analytical technique for the analysis of a wide array of molecules, from small organic compounds to large biomolecules such as proteins and nucleic acids. The choice of matrix is a critical parameter that dictates the success and quality of MALDI analysis. 5-Methoxysalicylic acid (5-MSA) has emerged as a versatile and effective matrix for various applications, demonstrating distinct advantages in the analysis of labile molecules like gangliosides and oligonucleotides by minimizing fragmentation and preserving molecular integrity.[1] This technical guide provides a comprehensive overview of the fundamental mechanism of 5-MSA as a MALDI matrix, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The MALDI Ionization Mechanism: A Two-Step Process

The MALDI process can be broadly understood as a two-step mechanism: the desorption of matrix and analyte molecules into the gas phase, followed by the ionization of the analyte.

-

Desorption: A pulsed laser beam irradiates the crystalline matrix-analyte cocrystal. The matrix molecules are specifically chosen for their strong absorption at the laser's wavelength. This rapid energy absorption leads to a phase transition, where a plume of desorbed matrix and analyte molecules is ejected into the vacuum of the mass spectrometer.

-

Ionization: In the dense plume, a series of complex photochemical and photophysical events occur. The primary mechanism for ionization in MALDI using acidic matrices like 5-MSA is believed to be proton transfer.[2] Excited-state matrix molecules act as proton donors, transferring a proton to the analyte molecules, resulting in the formation of pseudomolecular ions, typically [M+H]⁺.

The Specific Role of this compound (5-MSA)

This compound, a derivative of salicylic acid, possesses chemical properties that make it an advantageous MALDI matrix. Its aromatic ring structure allows for efficient absorption of UV laser energy, a prerequisite for any MALDI matrix. The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group on the benzene ring influences its photophysical properties and its role in the ionization process.

Photophysical Properties

The absorption of UV radiation by 5-MSA is the initial and critical step in the MALDI process. While the exact solid-state absorption maximum can be influenced by the crystalline form, salicylic acid derivatives typically exhibit strong absorption in the UV range, compatible with common nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm) used in MALDI instruments.[3] This efficient energy absorption facilitates the desorption of the matrix and the embedded analyte molecules with minimal direct laser exposure to the analyte, thus reducing fragmentation.

Ionization via Proton Transfer

The proposed proton transfer mechanism for 5-MSA can be visualized as a multi-step process within the MALDI plume:

In-Source Decay (ISD) and the Role of the 5-Position Substituent

In-source decay (ISD) is a fragmentation process that occurs in the MALDI source shortly after ionization. The nature of the substituent at the 5-position of salicylic acid derivatives has been shown to significantly influence the ISD fragmentation pathways of peptides.[6] For instance, matrices with hydrogen-donating groups at the 5-position, such as the hydroxyl group in 2,5-dihydroxybenzoic acid (DHB) and the amino group in 5-aminosalicylic acid (5-ASA), tend to promote the formation of c'- and z•-type fragment ions through a "hydrogen-abundant" radical pathway.[6][7] Conversely, matrices with electron-withdrawing groups, like 5-nitrosalicylic acid (5-NSA), lead to "hydrogen-deficient" radicals and the formation of a•- and x-type fragments.[8]

While specific studies on the ISD of peptides with 5-MSA are limited, the presence of the methoxy group (-OCH₃) at the 5-position, which is less of a hydrogen donor than a hydroxyl or amino group, suggests a potentially different fragmentation behavior compared to DHB or 5-ASA. This may contribute to the observed reduction in fragmentation for certain classes of analytes.

Data Presentation: Quantitative Aspects of 5-MSA as a MALDI Matrix

Quantitative analysis using MALDI-TOF MS can be challenging due to issues with sample and matrix co-crystallization, leading to "hot spots" and poor shot-to-shot reproducibility.[9] However, with careful optimization of experimental parameters, quantitative data can be obtained.

The following table summarizes some of the reported quantitative data for the use of 5-MSA in the analysis of amino acids.

| Analyte Class | Analyte(s) | Matrix Concentration | Analyte Concentration | Matrix:Analyte (v/v) | Key Findings | Reference |

| Amino Acids | L-Serine, L-Alanine, L-Isoleucine | Saturated in Acetonitrile | 0.5 mmol/dm³ | 2:1 | 5-MSA was found to be the most optimal matrix among those tested for the ionization of amino acids, showing good stability under vacuum. | [10] |

| Amino Acids | L-Alanine, L-Isoleucine | Saturated in Acetonitrile | 0.1 - 20 mmol/dm³ | 2:1 | The intensity of molecular ion peaks showed a dependency on the concentration of the amino acids. | [10] |

Experimental Protocols

The success of MALDI-MS analysis is highly dependent on the sample preparation protocol. The following are detailed methodologies for the use of 5-MSA as a matrix for different classes of analytes, based on established MALDI practices and specific findings for 5-MSA and related matrices.

General Reagents and Solvents

-

This compound (5-MSA): High purity (>98%).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Ultrapure water.

-

Acids: Trifluoroacetic acid (TFA), Formic acid (FA).

Protocol 1: Analysis of Peptides and Proteins (Dried-Droplet Method)

This is a standard and widely used method for MALDI sample preparation.[11]

-

Matrix Solution Preparation: Prepare a saturated solution of 5-MSA in a solvent mixture of ACN:Water (1:1, v/v) with 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for sample preparation.

-

Analyte Solution Preparation: Dissolve the peptide or protein sample in 0.1% TFA in water to a final concentration of 1-10 pmol/µL.

-

Sample-Matrix Mixture: Mix the analyte solution and the matrix solution in a 1:1 to 1:10 (v/v) ratio in a microcentrifuge tube.

-

Spotting: Deposit 0.5 - 1 µL of the mixture onto the MALDI target plate.

-

Crystallization: Allow the droplet to air-dry at room temperature.

-

Analysis: Insert the target plate into the mass spectrometer for analysis.

Protocol 2: Analysis of Oligonucleotides

For oligonucleotides, additives are often used to improve signal quality and reduce adduct formation.

-

Matrix Solution Preparation: Prepare a solution of 5-MSA at approximately 10 mg/mL in ACN:Water (1:1, v/v).

-

Analyte Solution Preparation: Dissolve the oligonucleotide sample in ultrapure water to a concentration of 1-5 pmol/µL.

-

Sample-Matrix Mixture: Mix the analyte and matrix solutions in a 1:1 (v/v) ratio.

-

Spotting and Crystallization: Spot 1 µL of the mixture onto the MALDI target and allow it to dry.

-

Analysis: Analyze in negative ion mode.

Protocol 3: Analysis of Lipids

For lipids, the choice of solvent is crucial to ensure solubility.

-

Matrix Solution Preparation: Prepare a solution of 5-MSA at 10 mg/mL in a solvent appropriate for the lipid class of interest (e.g., chloroform:methanol 2:1, v/v).

-

Analyte Solution Preparation: Dissolve the lipid extract in the same solvent system to a concentration of approximately 1 mg/mL.

-

Sample-Matrix Mixture: Mix the analyte and matrix solutions in a 1:1 (v/v) ratio.

-

Spotting and Crystallization: Apply 0.5-1 µL of the mixture to the MALDI target and allow for rapid solvent evaporation.

-

Analysis: Analyze in either positive or negative ion mode, depending on the lipid class.

Conclusion

This compound is a valuable MALDI matrix with demonstrated utility for a range of analytes, particularly those susceptible to fragmentation. Its mechanism of action is rooted in its efficient absorption of UV laser energy and its ability to act as a proton donor in the gas phase. The methoxy substituent at the 5-position appears to modulate its properties, leading to a reduction in in-source decay for certain molecules. While quantitative MALDI analysis remains challenging, careful optimization of experimental protocols, including matrix-to-analyte ratios and sample preparation techniques, can yield reliable and reproducible results. Further research into the specific photophysical properties and gas-phase chemistry of 5-MSA will undoubtedly lead to a more refined understanding of its mechanism and broaden its applications in mass spectrometry.

References

- 1. This compound matrix for ganglioside analysis with matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix Effect on In-Source Decay Products of Peptides in Matrix-Assisted Laser Desorption/Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchmap.jp [researchmap.jp]

- 8. 5-Nitrosalicylic Acid as a Novel Matrix for In-Source Decay in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating the quantitative nature of MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. MALDI - Dried Droplet [mwilm-conway-ucd.de]

The Role of 5-Methoxysalicylic Acid in Reducing Oligonucleotide Fragmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of oligonucleotides is a critical factor in the success of therapeutic and diagnostic applications. Fragmentation of these delicate molecules, particularly during analysis, can lead to inaccurate results and misinterpretation of data. This technical guide provides an in-depth exploration of the role of 5-Methoxysalicylic acid (5-MeO-SA) as a specialized matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of oligonucleotides. It has been demonstrated that 5-MeO-SA, often used in conjunction with additives such as spermine, significantly reduces laser-induced fragmentation of oligonucleotides, leading to enhanced data quality. This guide will detail the mechanistic basis for this protective effect, provide comprehensive experimental protocols, and present comparative data on its performance against other common matrices.

Introduction: The Challenge of Oligonucleotide Fragmentation

Oligonucleotides are susceptible to fragmentation through several mechanisms, including depurination in acidic conditions during synthesis and purification, and degradation by nucleases.[1][2] In the context of mass spectrometry analysis, particularly MALDI-TOF, the high-energy laser used for desorption and ionization can induce cleavage of the phosphodiester backbone and glycosidic bonds, leading to a complex mixture of fragment ions.[3] This fragmentation complicates mass spectra, reduces the intensity of the desired molecular ion peak, and can ultimately compromise the accuracy of mass determination and sequence verification.

The choice of the matrix in MALDI-MS is paramount for the successful analysis of fragile molecules like oligonucleotides. The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a "soft" ionization process that minimizes analyte degradation.

This compound: A Superior Matrix for Oligonucleotide Analysis

This compound has emerged as a highly effective matrix for the MALDI-MS analysis of oligonucleotides, demonstrating a significant reduction in fragmentation compared to more conventional matrices like 3-Hydroxypicolinic acid (3-HPA) and 6-Aza-2-thiothymine (ATT).[4][5] The use of 5-MeO-SA, particularly with the addition of spermine, results in cleaner mass spectra with improved resolution and a marked decrease in the formation of alkali ion adducts.[4][5][6]

Mechanism of Reduced Fragmentation

The precise mechanism by which 5-MeO-SA minimizes oligonucleotide fragmentation is attributed to its properties as a "soft" or "cool" matrix. This implies a more efficient and gentle transfer of energy from the laser to the analyte. It is hypothesized that 5-MeO-SA has a high absorption cross-section at the laser wavelength (typically 337 nm for nitrogen lasers), allowing it to effectively absorb the laser energy. This energy is then transferred to the oligonucleotide in a controlled manner, promoting desorption and ionization while minimizing the vibrational excitation that leads to bond cleavage.

The addition of spermine, a polyamine, is thought to further enhance this protective effect by stabilizing the oligonucleotide structure and reducing the formation of salt adducts, which can also contribute to fragmentation and spectral complexity.[4]

dot

Caption: Comparison of MALDI-MS processes.

Quantitative Data Presentation

The effectiveness of 5-MeO-SA in reducing oligonucleotide fragmentation is best illustrated through a comparison with other commonly used MALDI matrices. The following table summarizes key performance metrics, demonstrating the superior performance of 5-MeO-SA.

| Matrix | Additive | Fragmentation Level | Resolution | Alkali Adduct Formation | Reference |

| This compound (5-MeO-SA) | Spermine | Low | High | Low | [4][5][6] |

| 3-Hydroxypicolinic acid (3-HPA) | Diammonium Citrate | Moderate to High | Moderate | Moderate | [4][6] |

| 6-Aza-2-thiothymine (ATT) | Spermine | Moderate | Moderate | Moderate | [4][6] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of 5-MeO-SA as a matrix for the MALDI-MS analysis of oligonucleotides.

Materials and Reagents

-

This compound (5-MeO-SA)

-

Spermine tetrahydrochloride

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water

-

Oligonucleotide sample

-

MALDI target plate

Preparation of the 5-MeO-SA/Spermine Matrix Solution

-

Prepare a stock solution of 5-MeO-SA by dissolving it in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 M.

-

Prepare a stock solution of spermine tetrahydrochloride in water to a final concentration of 0.1 M.

-

To prepare the final matrix solution, mix the 5-MeO-SA stock solution and the spermine stock solution in a 9:1 (v/v) ratio.

-

Vortex the solution thoroughly to ensure complete mixing. This final matrix solution is ready for use.

Sample Preparation and Deposition (Dried-Droplet Method)

-

Dilute the oligonucleotide sample in ultrapure water to a final concentration of 1-10 pmol/µL.

-

Mix 1 µL of the oligonucleotide solution with 1 µL of the 5-MeO-SA/spermine matrix solution directly on the MALDI target plate.

-

Allow the mixture to air dry at room temperature. The formation of fine, uniform crystals is desirable for optimal results.

-

The sample is now ready for analysis in the MALDI-TOF mass spectrometer.

dot

Caption: Experimental workflow for MALDI-MS.

Conclusion

This compound has proven to be a valuable tool for researchers and scientists working with oligonucleotides. Its ability to act as a "soft" MALDI matrix, especially when combined with spermine, significantly mitigates the problem of laser-induced fragmentation. This leads to the acquisition of high-quality mass spectra characterized by improved resolution, reduced complexity, and more accurate mass determination. The adoption of 5-MeO-SA in routine oligonucleotide analysis can enhance the reliability of quality control, sequence verification, and impurity profiling, thereby supporting the development of safe and effective oligonucleotide-based therapeutics and diagnostics.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.colby.edu [web.colby.edu]

- 4. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Methoxysalicylic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 5-Methoxysalicylic acid, a compound of increasing interest in various scientific domains. This guide covers its commercial availability, purity grades, and key experimental applications, with a focus on its role in mass spectrometry and its putative involvement in inflammatory signaling pathways.

Commercial Availability and Purity Grades

This compound is readily available from a range of commercial suppliers, catering to the needs of researchers and drug development professionals. The purity of the compound is a critical factor for experimental success and reproducibility. The following table summarizes the available purity grades from various suppliers, compiled from publicly available data sheets and certificates of analysis.

| Supplier | Stated Purity/Grade | Analytical Method | Additional Information |

| APExBIO | >98%[1], 99.35%[2] | HPLC[1], NMR[2] | High-purity biochemical reagent.[2] |

| Thermo Scientific Chemicals | 98%[1], ≥97.5%[1] | HPLC[1] | Formerly part of the Acros Organics portfolio.[1] |

| Selleck Chemicals | 99% | HPLC, NMR | Quality confirmed by NMR & HPLC. |

| Biorbyt | 97.38%[3], >98%[3] | HPLC[3] | Available in various quantities.[3] |

| Sigma-Aldrich | 98% | Not specified | - |

| TCI America | 98.0+% | Not specified | - |

| GlpBio | Not specified | Not specified | Marketed as a natural compound for research use.[4] |

| MedChemExpress | Not specified | Not specified | Marketed as a natural compound for research use.[2] |

Experimental Protocols

This section details key experimental methodologies involving this compound, with a focus on its well-established application as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Analysis of Oligonucleotides by MALDI-TOF Mass Spectrometry

This compound, often in combination with an additive like spermine, has been demonstrated to be a highly effective matrix for the analysis of oligonucleotides by MALDI-Time-of-Flight (TOF) mass spectrometry. This combination enhances resolution and reduces fragmentation compared to other matrices.

Objective: To obtain high-resolution mass spectra of oligonucleotides with minimal fragmentation.

Materials:

-

This compound (MSA)

-

Spermine tetrahydrochloride

-

Ethanol/water (1:1, v/v)

-

Oligonucleotide sample

-

MALDI target plate

-

Micropipettes

Protocol for Matrix Solution Preparation:

-

Prepare a stock solution of this compound by dissolving it in a 1:1 (v/v) mixture of ethanol and water to a final concentration of 10 g/L.

-

Prepare a stock solution of spermine tetrahydrochloride in water at a concentration of 10 g/L.

-

The final matrix solution is prepared by mixing the this compound solution and the spermine solution. The optimal ratio may need to be determined empirically, but a common starting point is a 9:1 or 4:1 (v/v) ratio of MSA solution to spermine solution.

Sample Preparation (Dried-Droplet Method):

-

Mix 1 µL of the oligonucleotide sample (typically at a concentration of 10-100 pmol/µL in deionized water) with 1 µL of the this compound/spermine matrix solution directly on the MALDI target plate.

-

Thoroughly mix the droplet by pipetting up and down several times.

-

Allow the droplet to air-dry completely at room temperature. This will result in the formation of a crystalline matrix with the analyte embedded within it.

-

The sample is now ready for analysis in the MALDI-TOF mass spectrometer.

Instrumentation and Analysis:

-

A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm) is typically used.

-

Instrument settings, such as laser intensity and delayed extraction time, should be optimized to achieve the best signal-to-noise ratio and resolution for the specific oligonucleotide being analyzed. Longer delay times in the delayed-extraction ion source can improve spectral resolution.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the procurement and analysis of this compound in a research setting.

Caption: A logical workflow for sourcing and analyzing this compound.

Putative Signaling Pathway Involvement

While direct experimental evidence for the specific signaling pathway of this compound is still emerging, its structural similarity to salicylic acid, the active metabolite of aspirin, allows for a strong inference of its mechanism of action in inflammatory processes. Salicylic acid is a well-known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5] This pathway is a central regulator of inflammation.

The proposed mechanism involves the direct inhibition of IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade.[1][5] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2).

The following diagram illustrates this putative signaling pathway.

Caption: Putative mechanism of this compound in the NF-κB signaling pathway.

This guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its biological activities and signaling pathways will undoubtedly uncover new therapeutic potentials.

References

- 1. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Safety and Handling of 5-Methoxysalicylic Acid Powder

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Methoxysalicylic acid powder, intended for use by professionals in research and drug development. The following sections detail the hazardous properties, handling procedures, personal protective equipment, emergency protocols, and toxicological data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1][2] Ingestion may also be harmful.[3]

GHS Classification:

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H318: Causes serious eye damage.[3]

-

H361: Suspected of damaging fertility or the unborn child.[3]

Signal Word: Warning[1][2] or Danger[3] depending on the supplier's classification.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior and for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [2][4] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | Beige fine crystalline powder | [4][5] |

| Melting Point | 142 - 146 °C | [2][5] |

| Boiling Point | 124 °C at 0.2 mmHg | [4] |

| Solubility | Soluble in water. | [5] |

| Flash Point | 70 °C (lit.) | [4] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

3.1 Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust inhalation.[4][6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Do not eat, drink, or smoke when using this product.[3]

-

Use appropriate personal protective equipment (see Section 4.0).

3.2 Storage:

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to protect personnel from the hazards of this compound powder.

4.1 Engineering Controls:

-

Use a local exhaust ventilation system or handle the powder in a chemical fume hood to control dust levels.[1][6]

-

Ensure eyewash stations and safety showers are readily accessible.[7]

4.2 Personal Protective Equipment (PPE): The following diagram illustrates the recommended PPE for handling this compound powder.

First-Aid Measures

In the event of exposure, immediate first aid is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |

| Skin Contact | Take off contaminated clothing and wash it before reuse.[1] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, get medical advice/attention.[1][6] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Use personal protective equipment as outlined in Section 4.0. Keep unnecessary personnel away from the spill area.[6]

-

Environmental Precautions: Prevent the product from entering drains.[6]

-

Methods for Cleaning Up: Sweep up the powder, taking care not to create dust, and place it in a suitable, labeled container for disposal.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The available data is summarized below.

| Toxicity Metric | Value |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[3] |

| Skin Corrosion/Irritation | Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2] |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[3] |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

Signaling Pathways: No specific toxicological signaling pathways for this compound have been described in the available scientific literature. Its biological activity appears to be primarily related to its use as a matrix in mass spectrometry and as an absorption enhancer for other compounds.[8][9]

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, its safety profile would be determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following are summaries of the likely protocols to be used.

8.1 Skin Irritation Testing (based on OECD Guideline 439): This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[4]

-

Tissue Preparation: Commercially available RhE models are equilibrated.

-

Application of Test Substance: A fixed dose of this compound powder is applied directly to the surface of the epidermal model.

-

Exposure and Incubation: After a defined exposure period, the tissues are rinsed and incubated.

-

Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells.

-

Classification: A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[7]

8.2 Eye Irritation Testing (based on OECD Guideline 405): This in vivo test is typically a last resort after in vitro methods have been considered.[5]

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of irritation, such as redness, swelling, and discharge.[11] The observation period may be extended to assess the reversibility of any effects.[11]

-

Scoring: The severity of the ocular lesions is scored at each observation point.

8.3 Acute Oral Toxicity Testing (based on OECD Guideline 423 - Acute Toxic Class Method): This method is used to determine the acute oral toxicity of a substance.[6]

-

Animal Selection: A small group of animals (typically female rats) is used for each step of the test.[6]

-

Dosing: The substance is administered orally at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: The animals are observed for a period of 14 days for signs of toxicity and mortality.[6]

-

Stepwise Procedure: The outcome of the first test group determines the dose for the next group. The test is stopped when enough information is gathered to classify the substance according to the Globally Harmonised System (GHS).[6]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound powder, from initial assessment to final disposal.

Disposal Considerations

Dispose of this compound powder and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound powder presents manageable hazards, primarily skin and eye irritation, if handled with the appropriate precautions. Adherence to the guidelines outlined in this document, including the use of engineering controls, proper personal protective equipment, and established safe handling practices, is essential for minimizing risk to laboratory personnel. A thorough understanding of the available toxicological data and emergency procedures will further ensure a safe working environment.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

- 8. This compound | 2612-02-4 [chemicalbook.com]

- 9. This compound, 2612-02-4 [thegoodscentscompany.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for DNA Analysis using 5-Methoxysalicylic Acid with Spermine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of nucleic acids, offering high speed and accuracy. The choice of matrix is critical for successful analysis, particularly for oligonucleotides which can be prone to fragmentation and the formation of salt adducts. 5-Methoxysalicylic acid (5-MSA) in combination with the polyamine spermine has been demonstrated to be a highly effective matrix system for the MALDI-TOF analysis of DNA.[1][2] This combination enhances spectral quality by improving resolution, reducing fragmentation, and minimizing the need for extensive sample desalting.[1][2]

Spermine, a naturally occurring polyamine, plays a crucial role in this matrix system. It is thought to stabilize DNA structure and neutralize the phosphate backbone, which reduces the formation of alkali metal adducts and promotes the generation of intact molecular ions.[1][2] These application notes provide a detailed protocol for the use of 5-MSA and spermine for the analysis of oligonucleotides by MALDI-TOF mass spectrometry.

Data Presentation

The use of this compound with spermine as a matrix in MALDI-TOF mass spectrometry offers significant advantages for the analysis of oligonucleotides compared to other commonly used matrices. The following table summarizes the key performance parameters.

| Parameter | This compound (5-MSA) with Spermine | 3-Hydroxypicolinic Acid (3-HPA) with Spermine | 6-Aza-2-thiothymine (ATT) with Spermine |

| Resolution | Improved | Moderate | Moderate |

| Fragmentation | Reduced | Prone to fragmentation | Prone to fragmentation |

| Alkali Ion Adducts | Less Intense | More Intense | More Intense |

| Desalting Requirement | Reduced | Often Required | Often Required |

| Signal-to-Noise Ratio | High | Variable | Variable |

Experimental Protocols

This section provides detailed methodologies for the preparation of the 5-MSA/spermine matrix, sample preparation, and MALDI-TOF mass spectrometry analysis of DNA.

Materials and Reagents

-

This compound (5-MSA)

-

Spermine tetrahydrochloride

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water

-

DNA sample (oligonucleotides)

-

MALDI target plate (e.g., gold or stainless steel)

Preparation of Solutions

a) Spermine Solution (50 mM)

-

Weigh out the appropriate amount of spermine tetrahydrochloride.

-

Dissolve in ultrapure water to a final concentration of 50 mM.

-

Store at 4°C when not in use.

b) 5-MSA/Spermine Matrix Solution

-

Prepare a 1:1 (v/v) solution of acetonitrile and the 50 mM spermine solution.

-

Add this compound to this solvent mixture until a saturated solution is achieved (i.e., a small amount of undissolved solid remains).

-

Vortex the solution thoroughly for 1-2 minutes.

-

Centrifuge the solution to pellet the excess solid.

-

Carefully transfer the supernatant (the saturated matrix solution) to a new microcentrifuge tube. This solution should be prepared fresh daily for optimal results.

DNA Sample Preparation

The concentration of the DNA sample should be optimized based on the length and purity of the oligonucleotide. A general starting concentration range is 10-100 pmol/µL. For shorter oligonucleotides (<30-mers), concentrations at the lower end of this range are often sufficient.

Sample Spotting (Dried-Droplet Method)

-

Pipette 1 µL of the DNA sample solution onto the MALDI target plate.

-

Add 1 µL of the 5-MSA/spermine matrix solution directly to the DNA droplet on the target plate.

-

Gently mix the droplet by pipetting up and down a few times.

-

Allow the mixture to air-dry completely at room temperature, which results in the co-crystallization of the DNA and the matrix.

MALDI-TOF Mass Spectrometry Analysis

The following are general instrument parameters. Optimal settings may vary depending on the specific instrument and the nature of the DNA sample.

| Parameter | Recommended Setting |

| Ionization Mode | Negative-ion linear mode |

| Laser Wavelength | 337 nm (Nitrogen laser) |

| Laser Intensity | Set to the minimum level required to obtain a good signal-to-noise ratio. |

| Delayed Extraction | The use of a delayed ion extraction is crucial for improving resolution. Optimal delay times should be determined empirically but are typically in the range of 100-500 ns. Longer delay times generally yield better resolution for oligonucleotides.[3][4] |

| Acceleration Voltage | 20-25 kV |

| Number of Laser Shots | 50-200 shots per spectrum, averaged. |

Visualizations

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed interactions between spermine, DNA, and the 5-MSA matrix during the MALDI process. Spermine's positive charges neutralize the negative phosphate backbone of the DNA, reducing salt adduct formation and promoting the generation of intact molecular ions.

Caption: Interaction of Spermine with DNA in the 5-MSA Matrix.

Experimental Workflow

The following diagram outlines the complete workflow for DNA analysis using the 5-MSA/spermine protocol.

Caption: Workflow for DNA Analysis with 5-MSA/Spermine.

Logical Relationships in the MALDI-TOF Process

This diagram illustrates the key relationships and dependencies in the MALDI-TOF process for successful DNA analysis.

Caption: Key Factors for Successful MALDI-TOF DNA Analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound and spermine: a new matrix for the matrix-assisted laser desorption/ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of delayed extraction matrix-assisted laser desorption ionization time-of-flight mass spectrometry to oligonucleotide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analusis.edpsciences.org [analusis.edpsciences.org]

5-Methoxysalicylic Acid: A Superior Matrix for High-Fidelity Ganglioside Profiling by MALDI-MS

Application Note

Introduction

Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of the plasma membrane in vertebrate cells, playing crucial roles in cell-cell recognition, adhesion, and signal transduction. Their altered expression patterns are implicated in the pathophysiology of various neurodegenerative diseases, making them critical biomarkers and therapeutic targets. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for the analysis of these complex biomolecules. However, the labile nature of the sialic acid residues presents a significant analytical challenge, often leading to in-source decay and fragmentation, which can compromise the accuracy of ganglioside profiling.

This application note describes the use of 5-Methoxysalicylic acid (5-MSA) as a highly effective matrix for the MALDI-MS analysis of gangliosides. Studies have shown that 5-MSA significantly reduces the loss of sialic acid residues compared to commonly used matrices like 2,5-dihydroxybenzoic acid (DHB), particularly in the positive-ion mode.[1][2] This allows for high-quality ganglioside profiles with enhanced molecular ion signals, providing more reliable data for researchers, scientists, and drug development professionals.

Advantages of this compound as a Matrix

The chemical structure of 5-MSA, differing from DHB only by a methoxy group at the 5-position instead of a hydroxyl group, contributes to its "softer" ionization characteristics.[1][2] This subtle difference has a profound impact on the stability of gangliosides during the MALDI process.

Key benefits include:

-

Minimized Sialic Acid Loss: 5-MSA produces significantly less fragmentation of the labile sialic acid moieties compared to DHB, resulting in more intense and reliable molecular ion peaks.[1][2]

-

High-Quality Spectra in Positive-Ion Mode: Traditionally, negative-ion mode is preferred for ganglioside analysis to minimize fragmentation. However, 5-MSA enables the acquisition of high-quality spectra in the positive-ion mode, which can offer complementary information and simplify spectral interpretation.[1]

-

Simplified Ganglioside Profiles: While alkali metal additives can be used to simplify spectra, they are not essential for stabilizing the glycosidic bonds when 5-MSA is used as the matrix.[1]

Quantitative Comparison of 5-MSA and DHB Matrices

| Parameter | This compound (5-MSA) | 2,5-Dihydroxybenzoic Acid (DHB) | Reference |

| Sialic Acid Loss | Significantly reduced fragmentation and minimal loss of sialic acid residues. | Prone to causing significant loss of sialic acid, leading to prominent fragment peaks. | [1][2][3] |

| Molecular Ion Intensity | High-quality profiles with intense molecular ion peaks, especially in positive-ion mode. | Reduced molecular ion intensity due to in-source decay. | [1][3] |

| Spectral Complexity | Can produce simplified profiles, with less reliance on additives for stabilization. | Often requires additives to enhance ionization and can still result in complex spectra with fragment ions. | [1] |

Experimental Protocols

I. Ganglioside Extraction from Brain Tissue

This protocol is adapted from established methods for the extraction of gangliosides from brain tissue for MS analysis.

Materials:

-

Brain tissue (~1 g)

-

Chloroform

-

Methanol

-

Deionized water

-

Sonicator

-

Centrifuge

-

Nitrogen gas stream

-

Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

-

Homogenize the brain tissue in a 10-fold volume of ice-cold deionized water.

-

To the homogenate, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water (4:8:3, v/v/v).

-

Sonicate the mixture for 15 minutes in an ice bath.

-

Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper aqueous phase containing the gangliosides.

-

Dry the collected aqueous phase under a gentle stream of nitrogen gas.

-

Re-suspend the dried extract in a small volume of methanol.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the re-suspended ganglioside extract onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove salts and other hydrophilic contaminants.

-

Elute the gangliosides from the cartridge with methanol.

-

Dry the eluted fraction under a nitrogen stream.

-

Reconstitute the purified gangliosides in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for MALDI-MS analysis.

II. 5-MSA Matrix Preparation and Sample Spotting

Materials:

-

This compound (5-MSA)

-

Acetonitrile (ACN)

-

Deionized water

-

Trifluoroacetic acid (TFA) (optional)

-

MALDI target plate

-

Purified ganglioside extract

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of 5-MSA in a mixture of acetonitrile and water (e.g., 50:50 ACN:H₂O, v/v). A small amount of TFA (0.1%) can be added to aid in protonation for positive-ion mode, though it may not be necessary with 5-MSA.

-

Dried-Droplet Sample Spotting: a. In a microcentrifuge tube, mix the purified ganglioside extract with the 5-MSA matrix solution at a ratio of approximately 1:5 (analyte:matrix, v/v). b. Vortex the mixture briefly. c. Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate. d. Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the matrix and analyte.

MALDI-MS Instrument Settings

The following are general starting parameters for ganglioside analysis using a MALDI-TOF mass spectrometer. Optimal settings may vary depending on the specific instrument.

| Parameter | Recommended Setting |

| Ionization Mode | Positive or Negative |

| Laser Type | Nitrogen laser (337 nm) |

| Laser Fluence | Use the minimum laser energy necessary for good signal intensity to minimize fragmentation. |

| Mass Range | m/z 1000 - 4000 |

| Detector Voltage | Optimize for the best signal-to-noise ratio. |

| Number of Laser Shots | 100-200 shots per spectrum |

Visualizations

Experimental Workflow for Ganglioside Profiling

Caption: Workflow for ganglioside profiling using 5-MSA matrix-assisted MALDI-MS.

GM1 Ganglioside Signaling in Neurodegeneration

Caption: Role of GM1 ganglioside in neuronal signaling and neurodegeneration.[4][5][6][7]

Conclusion

This compound is a highly effective matrix for the MALDI-MS profiling of gangliosides. Its ability to minimize the fragmentation of labile sialic acid residues allows for the acquisition of high-quality mass spectra with prominent molecular ions, particularly in the positive-ion mode. This leads to more reliable and accurate characterization of ganglioside profiles, which is essential for advancing research and drug development in the context of neurodegenerative diseases and other ganglioside-related pathologies. The protocols provided herein offer a robust starting point for researchers and scientists to implement this superior matrix in their analytical workflows.

References

- 1. This compound matrix for ganglioside analysis with matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gangliosides’ analysis by MALDI-ion mobility MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The relationship between depletion of brain GM1 ganglioside and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jdc.jefferson.edu [jdc.jefferson.edu]

- 6. mdpi.com [mdpi.com]

- 7. Novel insights on GM1 and Parkinson's disease: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Methoxysalicylic Acid in Intact Protein Mass Spectrometry: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the rapid and sensitive analysis of intact proteins. The choice of matrix is a critical parameter that significantly influences the quality of the mass spectrum, including signal intensity, resolution, and the extent of fragmentation. While standard matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are widely used, there is a continuous search for matrices that offer improved performance, especially for challenging analytes like high molecular weight proteins and glycoproteins.

5-Methoxysalicylic acid (5-MSA), a derivative of salicylic acid, has emerged as a valuable component in MALDI-TOF MS, primarily as an additive to 2,5-dihydroxybenzoic acid (DHB) to form a matrix known as "super-DHB". This combination, typically in a 9:1 ratio of DHB to 5-MSA, has demonstrated significant advantages in the analysis of large, intact proteins. The inclusion of 5-MSA is believed to create a "softer" ionization process by introducing disorder into the DHB crystal lattice. This results in enhanced ion desorption with reduced internal energy, leading to a significant reduction in metastable fragmentation. Consequently, the use of super-DHB can lead to improved sensitivity, higher resolution, and better signal-to-noise ratios, particularly for proteins exceeding 50 kDa and for the analysis of delicate post-translational modifications like glycosylation.

This application note provides a comprehensive overview of the use of this compound, as part of the super-DHB matrix, for intact protein mass spectrometry. It includes detailed experimental protocols, a summary of performance characteristics, and a workflow diagram to guide researchers in applying this matrix for their analytical needs.

Performance Characteristics

The use of super-DHB (DHB with this compound) offers several advantages over conventional MALDI matrices for intact protein analysis. While extensive quantitative comparisons are often application-specific, the following table summarizes the reported performance benefits.

| Performance Metric | Super-DHB (DHB:5-MSA 9:1) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic Acid (SA) | Key Advantages of Super-DHB |

| Optimal Mass Range | Peptides, Glycans, and large Proteins (>50 kDa) | Peptides and small Proteins (<30 kDa) | Proteins (10-150 kDa) | Preferred for very large intact proteins and glycoproteins.[1] |

| Signal-to-Noise Ratio | Generally higher, especially for glycans and large proteins. | High for peptides, can be lower for larger proteins. | Good for a broad range of proteins. | Reduced matrix background ions contribute to cleaner spectra.[2] |

| Resolution | Enhanced resolution due to reduced metastable fragmentation.[2] | High for peptides. | Good for proteins. | "Softer" ionization preserves the integrity of large molecules.[2] |

| Sensitivity | Reported increase of up to 2 to 3-fold for dextran mixtures.[2] | Very high for peptides. | High for a broad range of proteins. | Improved ion desorption leads to greater signal intensity.[2] |

| Fragmentation | Significantly reduced, beneficial for intact protein and glycan analysis.[3] | Can induce fragmentation, especially in larger molecules. | Generally provides soft ionization with minimal fragmentation. | The addition of 5-MSA creates a less energetic desorption process.[2] |

| In-Source Decay (ISD) | Suitable for generating ISD spectra for top-down sequencing.[1] | Less commonly used for ISD of large proteins. | Can be used for ISD. | Facilitates structural analysis of intact proteins.[1] |

Experimental Protocols

This section provides a detailed protocol for the preparation and application of the super-DHB matrix for the analysis of intact proteins by MALDI-TOF MS.

Materials

-

2,5-Dihydroxybenzoic acid (DHB)

-

2-Hydroxy-5-methoxybenzoic acid (this compound, 5-MSA)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), proteomics grade

-

Ultrapure water

-

Protein standard(s) for calibration (e.g., bovine serum albumin, apomyoglobin)

-

Analyte protein sample (purified)

Equipment

-

MALDI-TOF Mass Spectrometer

-

Vortex mixer

-

Microcentrifuge

-

Pipettes and tips

-